molecular formula C7H6N2O2 B572402 1H-Pyrido[2,3-b][1,4]oxazin-2-ol CAS No. 1313712-32-1

1H-Pyrido[2,3-b][1,4]oxazin-2-ol

Cat. No.: B572402
CAS No.: 1313712-32-1
M. Wt: 150.137
InChI Key: VSCGDMOVBPCMHJ-UHFFFAOYSA-N
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Description

1H-Pyrido[2,3-b][1,4]oxazin-2-ol is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrido[2,3-b][1,4]oxazin-2-ol can be synthesized through various methods. One common approach involves the reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride . This reaction typically requires a base such as potassium carbonate and is carried out in a solvent like tetrahydrofuran at reflux temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido[2,3-b][1,4]oxazin-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1H-Pyrido[2,3-b][1,4]oxazin-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Uniqueness: 1H-Pyrido[2,3-b][1,4]oxazin-2-ol is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1H-pyrido[2,3-b][1,4]oxazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCGDMOVBPCMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724489
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-32-1
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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